Hydrophilicity Versus Sarcosine: LogP Difference of -1.73 vs. -3.4 Drives Differential Formulation Compatibility
Hydroxymethylsarcosine exhibits a calculated LogP of -1.73 (SIELC data) [1], whereas sarcosine (N-methylglycine) has a computed XLogP3 of -3.4 (PubChem) [2]. The difference of +1.67 LogP units indicates hydroxymethylsarcosine is measurably more lipophilic than its parent amino acid, which can improve partitioning into hydrophobic formulation matrices or biological membranes while retaining water solubility. This property is critical when selecting between sarcosine derivatives for semi-polar environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -1.73 |
| Comparator Or Baseline | Sarcosine: XLogP3 = -3.4 |
| Quantified Difference | ΔLogP ≈ +1.67 (more lipophilic) |
| Conditions | Calculated partition coefficient; target from SIELC (HPLC method context), comparator from PubChem computed by XLogP3 |
Why This Matters
A higher LogP value predicts better compatibility with semi-polar solvents and hydrophobic matrices, making hydroxymethylsarcosine a preferable choice over sarcosine for formulations where the active must partition into lipid phases or hydrophobic binding pockets.
- [1] SIELC Technologies. Hydroxymethylsarcosine – Separation of Hydroxymethylsarcosine on Newcrom R1 HPLC column. Published May 16, 2018. View Source
- [2] PubChem. n-Hydroxy-n-methylglycine (Sarcosine) – Compound Summary CID 270865. Accessed May 2026. View Source
